molecular formula C14H17NO3 B1312875 (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate CAS No. 99735-45-2

(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B1312875
CAS No.: 99735-45-2
M. Wt: 247.29 g/mol
InChI Key: BENQIPNJLDAXAT-ZYHUDNBSSA-N
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Description

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, a phenylethyl group, and a carboxylate ester, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ®-1-phenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base such as potassium hydroxide in a solvent like tetrahydrofuran. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
  • ®-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
  • (S)-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate

Uniqueness

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomers. This chiral specificity is crucial in applications where the stereochemistry of the molecule affects its interaction with biological targets.

Properties

IUPAC Name

methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQIPNJLDAXAT-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469830
Record name (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852857-11-5, 99735-45-2
Record name rel-Methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852857-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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